molecular formula C23H24N2O4S B319060 2-(2,4-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

2-(2,4-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B319060
M. Wt: 424.5 g/mol
InChI Key: YYRQQCIXVHTNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phenoxy group, a sulfonyl group, and an acetamide group. It is known for its potential use in various chemical reactions and its role in the development of new materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenol with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with 4-[(methylanilino)sulfonyl]phenylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, electrophilic aromatic substitution reactions often use Lewis acids like aluminum chloride as catalysts, while oxidation reactions may require acidic or basic conditions depending on the reagent used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell division, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
  • 2-(2,4-dimethylphenoxy)-5-methylaniline
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

Compared to similar compounds, 2-(2,4-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide stands out due to its unique combination of functional groups. This combination allows it to participate in a wider range of chemical reactions and enhances its potential biological activities. Its structure also provides greater stability and specificity in binding to molecular targets, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C23H24N2O4S/c1-17-9-14-22(18(2)15-17)29-16-23(26)24-19-10-12-21(13-11-19)30(27,28)25(3)20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

YYRQQCIXVHTNKW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)C

Origin of Product

United States

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